(20S)-Protopanaxadiol metabolite M1-2

Description

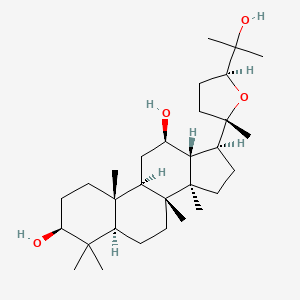

Structure

2D Structure

3D Structure

Properties

CAS No. |

141979-08-0 |

|---|---|

Molecular Formula |

C30H52O4 |

Molecular Weight |

476.7 g/mol |

IUPAC Name |

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27-,28+,29+,30-/m0/s1 |

InChI Key |

DOAJFZJEGHSYOI-BVGXOPESSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |

Origin of Product |

United States |

Biotransformation Pathways of 20s Protopanaxadiol to Metabolite M1 2

Enzymatic Conversion Systems Involved in M1-2 Formation

The generation of metabolite M1-2 from (20S)-Protopanaxadiol is a multi-stage process involving both hepatic enzymes and the metabolic activities of the gut microbiota. While the gut microbiota is primarily responsible for producing the precursor, (20S)-Protopanaxadiol, from dietary ginsenosides (B1230088), the final epoxidation to M1-2 is carried out by hepatic enzyme systems.

Role of Hepatic Enzyme Systems (e.g., Human Liver Microsomes, Human Hepatocytes)

The direct conversion of (20S)-Protopanaxadiol to its epoxide metabolites, including the stereoisomer M1-2, is predominantly a function of hepatic phase I metabolism. Studies utilizing human liver microsomes (HLMs) and human hepatocytes have elucidated that a primary metabolic pathway for PPD is the oxidation of the double bond in its side chain. nih.govmdpi.com

This reaction leads to the formation of a pair of C20-24 epimeric epoxides: (20S,24S)-epoxy-dammarane-3β,12β,25-triol and its (24R)-epimer. mdpi.com While one study on PPD metabolism in HLMs designated these epimers as M3 and M4, research on the structurally analogous compound, 20(S)-protopanaxatriol, identified a similar pair of epoxide epimers as M1-1 and M1-2. This strongly indicates that the metabolite M1-2 of (20S)-Protopanaxadiol is the (20S,24R)-epoxydammarane-3β,12β,25-triol.

The enzyme kinetics of this transformation show stereoselectivity. The formation of these epoxides is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being identified as a key isoform involved in this oxidative metabolism. researchgate.netnih.gov The inhibitory effect of PPD on CYP3A4 suggests a potential for drug interactions with other substrates of this enzyme. nih.gov

| Metabolite Designation (Tentative) | Chemical Name | Metabolic Reaction | Enzyme System |

|---|---|---|---|

| M1-2 | (20S,24R)-epoxydammarane-3β,12β,25-triol | Epoxidation | Human Liver Microsomes (CYP3A4) |

| M1-1 / M3 | (20S,24S)-epoxydammarane-3β,12β,25-triol | Epoxidation | Human Liver Microsomes (CYP3A4) |

Contribution of Gut Microbiota to M1-2 Biogenesis

The gut microbiota does not directly produce M1-2 from (20S)-Protopanaxadiol. Instead, its critical role lies in the upstream processing of dietary ginsenosides, which are the glycosylated precursors of PPD. nih.govresearchgate.net Most ginsenosides are poorly absorbed in their native form. The enzymes produced by intestinal bacteria are essential for hydrolyzing the sugar moieties from the ginsenoside structure, a process known as deglycosylation, to release the pharmacologically active aglycone, (20S)-Protopanaxadiol. nih.govresearchgate.net This liberated PPD is then absorbed into the bloodstream and transported to the liver, where it undergoes epoxidation to M1-2.

In vitro anaerobic incubation of various protopanaxadiol-type ginsenosides with human fecal microflora has demonstrated the metabolic capabilities of the gut microbiome. These models show that ginsenosides are metabolized to ginsenoside Rh2 and ultimately to (20S)-protopanaxadiol. researchgate.net This confirms that the gut microbiota is the primary site for the generation of the PPD scaffold necessary for subsequent hepatic metabolism.

Research has identified several key bacterial genera within the human gut that are responsible for the deglycosylation of ginsenosides to produce (20S)-Protopanaxadiol. researchgate.netfrontiersin.org These include species from the genera Bacteroides, Eubacterium, and Bifidobacterium. researchgate.netjst.go.jp These bacteria produce β-glucosidases and other glycoside hydrolases that sequentially cleave the sugar chains from the ginsenoside core. jst.go.jpnih.govjst.go.jp The presence and abundance of these specific bacterial strains in an individual's gut can therefore directly impact the amount of PPD available for absorption and subsequent conversion to M1-2 in the liver.

| Bacterial Genus | Metabolic Role | Enzymes |

|---|---|---|

| Bacteroides | Deglycosylation of ginsenosides to PPD | β-glucosidases |

| Eubacterium | Deglycosylation of ginsenosides to PPD | β-glucosidases |

| Bifidobacterium | Deglycosylation of ginsenosides to PPD | β-glucosidases |

Specific Chemical Transformation Reactions Leading to M1-2

The conversion of (20S)-Protopanaxadiol to its metabolite M1-2 is a specific chemical reaction known as epoxidation. This reaction targets the carbon-carbon double bond located at the C24-C25 position in the side chain of the PPD molecule.

The epoxidation reaction involves the addition of a single oxygen atom across the double bond, resulting in the formation of a three-membered ring structure called an epoxide (or oxirane). This transformation is catalyzed by cytochrome P450 enzymes, particularly CYP3A4, in the liver. researchgate.netnih.gov The reaction is stereoselective, leading to the formation of two possible stereoisomers (epimers) at the C24 position: (20S,24S)-epoxydammarane-3β,12β,25-triol and (20S,24R)-epoxydammarane-3β,12β,25-triol. As established, M1-2 corresponds to the (24R)-epimer. This epoxidation significantly alters the chemical properties of the molecule, increasing its polarity, which is a common step in drug metabolism to facilitate excretion.

Oxidation of the 24,25-Double Bond and Subsequent Epoxide Formation

The initial and rate-limiting step in the major metabolic cascade of PPD is the oxidation of the double bond between carbons 24 and 25 in the terminal side chain. nih.gov This reaction, catalyzed by cytochrome P450 enzymes (CYP450s), particularly CYP3A4, results in the formation of an unstable, reactive intermediate: a 24,25-epoxide. researchgate.net This epoxidation involves the addition of a single oxygen atom across the double bond, creating a three-membered ring structure known as an oxirane or epoxide. This transformation is a critical activation step that prepares the molecule for further enzymatic modification. nih.gov

Hydrolysis and Rearrangement Processes to Form 20,24-Oxide Structures

Following its formation, the 24,25-epoxide intermediate undergoes rapid transformation. One major pathway involves hydrolysis, where the epoxide ring is opened to form a 24,25-vicinal diol (a molecule with hydroxyl groups on adjacent carbons). nih.gov However, a more predominant pathway observed for PPD involves a spontaneous or enzyme-catalyzed intramolecular rearrangement. nih.gov

In this process, the epoxide ring is opened, and the oxygen atom attacks the C-20 position. This nucleophilic attack results in the formation of a new, stable five-membered tetrahydrofuran (B95107) ring that links C-20 and C-24. This cyclization creates a class of metabolites known as 20,24-oxide structures. nih.gov This rearrangement is a key step, fundamentally altering the side chain of the PPD molecule and leading to the formation of core intermediate structures. nih.govresearchgate.net

Sequential Hydroxylation and Dehydrogenation of Intermediates to M1-2

The 20,24-oxide structures serve as substrates for further metabolic changes. nih.gov These intermediates undergo a series of sequential hydroxylation and dehydrogenation reactions, leading to a variety of metabolites, including the group to which M1-2 belongs. Hydroxylation, the addition of a hydroxyl (-OH) group, can occur at various positions on the molecule, increasing its polarity. This is followed by dehydrogenation, the removal of hydrogen atoms, which can convert a hydroxyl group into a ketone group (C=O). nih.gov

For example, studies have identified metabolites where the 20,24-oxide intermediate is first hydroxylated and then dehydrogenated at the C-3 position of the steroid nucleus, converting the alcohol to a ketone. nih.gov This sequence of reactions—epoxidation, rearrangement, hydroxylation, and dehydrogenation—produces a cascade of metabolites (often designated M2, M3, M4, M5 in research), each with a distinct polarity and structure. nih.gov Metabolite M1-2 is a product of this sequential metabolic pathway.

Other Major Metabolic Reactions (e.g., demethylation, dehydration, deoxidation, glucuronidation)

Beyond the primary pathway involving the side chain, PPD and its intermediates can undergo other significant metabolic reactions. These Phase I reactions include monooxygenation, dioxygenation, and oxidative dehydrogenation. researchgate.net

A crucial Phase II metabolic reaction for PPD metabolites is glucuronidation. nih.govresearchgate.net This process involves the conjugation of glucuronic acid to hydroxyl groups on the metabolite, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. tandfonline.com Glucuronidation significantly increases the water solubility of the metabolites, preparing them for efficient excretion via bile or urine. Studies have detected glucuronide conjugates of the 20,24-oxide intermediates, with the conjugation tentatively assigned to the newly formed 25-hydroxyl group. nih.gov This indicates that glucuronidation is a key step in the final elimination of PPD from the body. nih.gov

Stereochemical Aspects of (20S)-Protopanaxadiol Metabolite M1-2 Formation

The biotransformation of (20S)-protopanaxadiol is highly influenced by stereochemistry. The initial epoxidation of the 24,25-double bond can produce two different stereoisomers (epimers) of the 20,24-oxide structure: (20S,24S)-epoxydammarane-3,12,25-triol and (20S,24R)-epoxydammarane-3,12,25-triol. nih.gov

The formation of these distinct (24S) and (24R) epimers is a critical determinant of the subsequent metabolic fate and biological activity of the resulting compounds. nih.gov These stereoisomers are recognized differently by metabolic enzymes, leading to stereoselective metabolism. For instance, the dehydrogenation of the C-3 hydroxyl group has been shown to produce distinct (20S,24S) and (20S,24R) ketone metabolites. nih.gov The specific stereochemical configuration of the intermediates, such as M1-2, therefore dictates the final structure and properties of the metabolites formed during the sequential hydroxylation and dehydrogenation processes.

Data Tables

Table 1: Key Metabolites in the Biotransformation of (20S)-Protopanaxadiol

| Metabolite ID (Example) | Chemical Name | Molecular Formula | Key Structural Feature |

| PPD (Parent) | (20S)-Protopanaxadiol | C30H52O3 | Dammarane (B1241002) skeleton, 24,25-double bond |

| Intermediate 1 | 24,25-Epoxide of PPD | C30H52O4 | Epoxide ring on side chain |

| Intermediate 2 (24S) | (20S,24S)-epoxydammarane-3,12,25-triol | C30H52O4 | 20,24-oxide (tetrahydrofuran ring), 24S config. |

| Intermediate 2 (24R) | (20S,24R)-epoxydammarane-3,12,25-triol | C30H52O4 | 20,24-oxide (tetrahydrofuran ring), 24R config. |

| M4 (Example) | (20S,24S)-epoxydammarane-12,25-diol-3-one | C30H50O4 | 20,24-oxide, Ketone at C-3 |

| M7 (Example) | Glucuronide conjugate of Intermediate 2 | C36H60O10 | Glucuronic acid at C-25 hydroxyl |

Note: Metabolite IDs are based on examples from cited research and may vary between studies. nih.gov

Table 2: Summary of Biotransformation Pathways

| Step | Reaction Type | Substrate | Key Enzyme(s) | Product(s) |

| 1 | Oxidation (Epoxidation) | (20S)-Protopanaxadiol | Cytochrome P450 (e.g., CYP3A4) | 24,25-Epoxide intermediates |

| 2 | Rearrangement (Cyclization) | 24,25-Epoxide intermediates | N/A (Spontaneous/Enzymatic) | 20,24-Oxide stereoisomers (24R/24S) |

| 3 | Dehydrogenation | 20,24-Oxide intermediates | Dehydrogenases | 3-keto-20,24-oxide metabolites |

| 4 | Glucuronidation (Phase II) | 20,24-Oxide intermediates | UGTs | Glucuronide conjugates |

Advanced Analytical Methodologies for 20s Protopanaxadiol Metabolite M1 2 Characterization

High-Resolution Chromatographic Techniques

Effective chromatographic separation is a prerequisite for the accurate mass spectrometric analysis of PPD metabolites, as it resolves isomeric compounds and reduces matrix interference. Both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are pivotal in this process.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Separation

UPLC is frequently employed for the rapid and high-resolution separation of PPD and its metabolites from biological samples. nih.govnih.gov The use of sub-2 µm particle columns in UPLC systems provides superior peak resolution and sensitivity compared to traditional HPLC. In the analysis of PPD metabolites, UPLC is often coupled with high-resolution mass spectrometry, allowing for the effective separation of complex metabolite mixtures in plasma, urine, bile, and feces. nih.gov

One study identified a group of five mono-hydroxylated metabolites (M1-M5), which includes M1 and M2, in human plasma using a UPLC system. These isomers were successfully separated and eluted between 6.2 and 8.4 minutes, demonstrating the resolving power of the technique. nih.gov The typical setup involves a reversed-phase C18 column, which is well-suited for separating nonpolar, triterpenoid (B12794562) saponin (B1150181) structures.

| Parameter | Condition | Reference |

|---|---|---|

| System | Waters ACQUITY H-Class | mdpi.com |

| Column | ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile (B52724) with 0.1% formic acid | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Column Temperature | 40°C | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) Integration in Metabolite Analysis

HPLC remains a robust and widely used technique for the analysis of PPD and its metabolites, particularly when coupled with tandem mass spectrometry for quantification. nih.govresearchgate.net HPLC systems provide reliable separation, and established methods are available for various biological matrices. nih.govresearchgate.net The separation is typically achieved on C18 columns, which effectively retain the PPD backbone and allow for separation based on subtle changes in polarity, such as the addition of a hydroxyl group in metabolites M1 and M2.

Method validation for HPLC-based assays ensures accuracy and reliability, covering parameters such as selectivity, linearity, sensitivity, and stability. nih.govresearchgate.net For instance, a validated HPLC-MS/MS method for PPD in human plasma demonstrated excellent linearity over a specific concentration range with a low limit of quantification. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| System | Agilent 1100 | nih.gov |

| Column | Zorbax Extend C18 (50 mm × 2.1 mm, 3.5 µm) Hypurity C18 (150 × 2.1 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Methanol (B129727), acetonitrile, and 10 mmol/L acetic acid (45:45:10, v/v/v) Methanol–5 mM ammonium (B1175870) formate (B1220265) (90:10, v/v) | nih.govresearchgate.net |

| Flow Rate | 0.35 - 0.4 mL/min | nih.govresearchgate.net |

| Column Temperature | 40°C | nih.gov |

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is the definitive tool for the identification and structural characterization of metabolites. Various MS techniques are used to gain comprehensive qualitative and quantitative information about PPD metabolites like M1-2.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Comprehensive Metabolite Profiling

QTOF-MS is a powerful tool for metabolite identification due to its high mass accuracy and resolution. mdpi.comnih.gov This technique allows for the determination of the elemental composition of parent and fragment ions, providing a high degree of confidence in metabolite identification. nih.gov In the study of PPD metabolism, UPLC-QTOF-MS has been used to profile metabolites in various biological fluids. nih.govnih.govresearchgate.net

For metabolites M1-M2, which are products of mono-oxygenation, QTOF-MS analysis reveals a protonated molecular ion [M+H]⁺ at an m/z value that is 16 Da higher than that of the parent PPD. nih.govnih.gov For example, a study identified metabolites M1 through M5 with an accurate mass of the protonated molecular ion at m/z 477.3938, corresponding to the molecular formula C₃₀H₅₂O₄. nih.gov Further structural information is obtained by analyzing the fragmentation patterns generated in tandem MS (MS/MS) mode, which helps to pinpoint the location of the metabolic modification on the PPD scaffold. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Parent Compound (PPD) [M+H]⁺ | m/z 461 | nih.gov |

| Metabolite Group (M1-M5) [M+H]⁺ | m/z 477.3938 | nih.gov |

| Mass Difference | +16 Da (Addition of one oxygen atom) | nih.gov |

| Proposed Molecular Formula | C₃₀H₅₂O₄ | nih.gov |

| Key Fragment Ions | m/z 441, 423, 207, 191, 143 | nih.gov |

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For quantitative analysis, liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. nih.govnih.govnih.gov This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes background noise and allows for quantification at very low concentrations. researchgate.net

Validated LC-MS/MS methods have been established for the quantification of PPD in various biological matrices, with lower limits of quantification (LLOQ) reported in the low ng/mL range, such as 0.15 ng/mL or 0.512 ng/mL in human plasma. researchgate.netresearchgate.netnih.gov While specific MRM transitions for M1-2 are established during method development, one study monitored the transition m/z 477.5 → 441.5 to detect hydroxylation metabolites of PPD in rat bile. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | API 4000 Triple Quadrupole MS | nih.govnih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| MRM Transition (PPD) | m/z 425.4 → 217.2 | researchgate.net |

| MRM Transition (Hydroxylated Metabolites) | m/z 477.5 → 441.5 | nih.gov |

| LLOQ (for PPD) | 0.15 - 2.5 ng/mL | researchgate.netnih.govnih.gov |

Electrospray Ionization (ESI) and Ion Trap Mass Spectrometry for Metabolite Detection

Electrospray ionization (ESI) is the most commonly used ionization technique for analyzing PPD and its metabolites due to its soft ionization nature, which typically produces intact protonated molecules [M+H]⁺. researchgate.netnih.gov Analysis is generally performed in the positive ion mode, which provides high sensitivity for the detection of the PPD scaffold. nih.gov The lack of easily ionizable functional groups in PPD can sometimes present a challenge, but ESI is effective at generating the necessary ions for mass analysis. nih.govnih.gov

Ion trap mass spectrometers have also been utilized in the study of PPD metabolism. These instruments can trap ions and perform sequential fragmentation (MSⁿ), which is highly valuable for detailed structural elucidation of unknown metabolites. An LC-ESI-ion trap MS method was successfully used to identify 24 PPD metabolites by analyzing their fragmentation patterns. While not as common for quantification as triple quadrupole instruments, ion traps are powerful tools for the initial discovery and characterization phase of metabolite profiling.

Detailed Fragmentation Behavior Analysis of M1-2 and Related Precursors

The structural elucidation of (20S)-protopanaxadiol metabolite M1-2 heavily relies on mass spectrometry (MS), particularly the analysis of its fragmentation patterns under collision-induced dissociation (CID). Metabolites M1 and M2 are isomers, both resulting from the addition of a single oxygen atom to the parent PPD structure, giving them a molecular formula of C₃₀H₅₂O₄. nih.gov

In tandem mass spectrometry (MS/MS) analysis, the protonated molecular ions [M+H]⁺ of M1-2 are selected as precursors for fragmentation. The resulting product ion spectra for M1 and M2 are typically identical, showcasing a characteristic fragmentation behavior dominated by sequential losses of water (H₂O) molecules from the hydroxyl groups at positions C-3, C-12, and C-20 on the dammarane (B1241002) skeleton. nih.gov

Key fragment ions observed in the CID spectra of M1 and M2 include those at m/z 441, 423, 207, and 159. The initial loss of water molecules from the protonated molecule (m/z 477) leads to fragment ions at m/z 459 ([M+H-H₂O]⁺), 441 ([M+H-2H₂O]⁺), and 423 ([M+H-3H₂O]⁺). nih.gov The precursor, (20S)-protopanaxadiol, similarly undergoes dehydration, producing characteristic fragments at m/z 443, 425, and 407, corresponding to the sequential loss of its three hydroxyl groups. nih.gov The consistency in the fragmentation backbone between PPD and its M1-2 metabolite confirms that the core dammarane structure is retained in the metabolite.

The fragmentation pattern provides crucial clues to the structure of the aglycone. For protopanaxadiol-type ginsenosides (B1230088) in general, the cleavage of glycosidic bonds is a primary fragmentation pathway, leading to a characteristic aglycone ion at m/z 459. nih.gov Further fragmentation of this aglycone ion helps in identifying the specific type of ginsenoside.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragment Ions |

|---|---|---|---|

| This compound | 477.3938 | 459, 441, 423, 207, 159 | Sequential loss of up to three H₂O molecules from the hydroxylated PPD core. nih.gov |

| (20S)-Protopanaxadiol (PPD) | 461 | 443, 425, 407 | Sequential loss of three H₂O molecules. nih.gov |

Strategies for Isolation and Purification of this compound

The isolation and purification of specific ginsenoside metabolites like M1-2 from complex biological matrices or biotransformation mixtures present a significant challenge due to their low abundance and the presence of numerous structurally similar compounds. A multi-step chromatographic approach is generally required to achieve high purity.

Initial extraction from a biological source, such as a microbial fermentation broth or in vivo sample, is typically performed using organic solvents like methanol or ethanol (B145695). The crude extract is then subjected to a series of chromatographic separations. A common strategy involves:

Macroporous Resin Column Chromatography: The crude extract is first passed through a macroporous resin column (e.g., Diaion HP-20) to remove highly polar impurities like sugars and salts and to enrich the ginsenoside fraction. Elution is performed with a gradient of ethanol in water.

Silica (B1680970) Gel Column Chromatography: The enriched fraction is then separated on a silica gel column. A gradient elution system, often using a mixture of chloroform, methanol, and water, is employed to separate compounds based on polarity. This step helps to fractionate the ginsenosides into groups.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the key step for high-resolution separation and purification. A C18 column is most commonly used. The mobile phase typically consists of a binary gradient of acetonitrile and water or methanol and water. mdpi.com By carefully optimizing the gradient, flow rate, and column temperature, isomeric compounds like M1 and M2 can be resolved. mdpi.com

Preparative HPLC: For obtaining larger quantities of the purified metabolite, the optimized analytical HPLC method is scaled up to a preparative or semi-preparative scale. mdpi.com This allows for the collection of fractions containing the isolated M1-2 metabolite.

Other advanced techniques such as immunoaffinity chromatography, which utilizes monoclonal antibodies specific to the ginsenoside aglycone, can also be employed for highly selective purification.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose in M1-2 Isolation |

|---|---|---|---|

| Macroporous Resin Chromatography | e.g., Diaion HP-20 | Water-Ethanol Gradient | Initial cleanup and enrichment of total saponins (B1172615). |

| Silica Gel Chromatography | Silica Gel | e.g., Chloroform-Methanol-Water | Fractionation based on polarity. |

| Reversed-Phase HPLC | C18 | Acetonitrile-Water or Methanol-Water Gradient | High-resolution separation and final purification. mdpi.com |

Method Validation for Bioanalytical Applications in Preclinical Studies

For the quantitative analysis of this compound in preclinical pharmacokinetic and metabolism studies, a fully validated bioanalytical method is essential. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. mdpi.commdpi.com The validation process is conducted according to guidelines from regulatory agencies and ensures the reliability of the analytical data.

A typical UPLC-MS/MS method for PPD and its metabolites involves liquid-liquid extraction for sample preparation from biological matrices like plasma, urine, or tissue homogenates. nih.gov Chromatographic separation is achieved on a C18 column with a mobile phase consisting of solvents like methanol, acetonitrile, and an aqueous solution with an additive like acetic acid to improve ionization. nih.gov Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources. nih.gov

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is typically required.

Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ). researchgate.net

Recovery and Matrix Effect: Extraction recovery assesses the efficiency of the sample preparation process. The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For PPD, LLOQ values as low as 2.5 ng/mL in plasma have been achieved. nih.gov

| Parameter | Typical Acceptance Criteria | Relevance |

|---|---|---|

| Selectivity | No significant interference at the retention time of the analyte. nih.gov | Ensures the measured signal is only from the analyte of interest. |

| Linearity (r²) | ≥ 0.99 | Confirms a proportional response to concentration. |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ). researchgate.net | Measures the closeness of the determined value to the true value. |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ). researchgate.net | Measures the reproducibility of the results. |

| LLOQ | Signal-to-noise ratio ≥ 5; acceptable accuracy and precision. | Defines the lower end of the quantifiable range. |

Preclinical Pharmacokinetic Disposition of 20s Protopanaxadiol Metabolite M1 2

Absorption Characteristics in Preclinical Animal Models

The absorption of the parent compound, (20S)-Protopanaxadiol (PPD), is a critical precursor to the systemic availability of its metabolites. Studies in rats and dogs show that while the absolute oral bioavailability of PPD itself is relatively low (28.5% in rats and 11.0% in dogs), the extent of its absorption from the gastrointestinal tract is nearly complete. nih.govnih.gov This discrepancy suggests that a substantial portion of the absorbed PPD undergoes extensive first-pass metabolism in the liver and intestine, where it is converted into various metabolites, including M1-2. nih.gov

Radiotracer studies using tritium-labelled ([³H]) PPD in rats indicated that at least 82.7% of the oral dose enters the body, confirming high absorption. nih.gov The difference between the high absorption rate and the low bioavailability of the parent drug points to the rapid formation of metabolites post-absorption. nih.gov These metabolites are the primary circulating forms derived from oral PPD administration. For instance, after oral administration of ginsenoside Rg3 to rats, it is metabolized to ginsenoside Rh2 and subsequently to PPD, which then undergoes further biotransformation. researchgate.net

Distribution Patterns of M1-2 in Various Tissues and Biological Matrices

Following their formation, PPD metabolites are distributed throughout the body. The distribution pattern is influenced by their physicochemical properties and affinity for various tissues.

In preclinical studies, metabolites of PPD are readily detected in plasma samples following oral administration. researchgate.net The parent compound, PPD, exhibits a high plasma protein binding rate of over 97% in rats and dogs, which suggests that it primarily exists in a protein-bound state in the blood. nih.gov While specific binding data for M1-2 metabolites are not detailed, it is common for metabolites to have different binding characteristics than the parent drug, which affects their volume of distribution and clearance. A study analyzing PPD metabolites in rats identified principal metabolites, including 20, 24-oxide derivatives and a glucuronidated product, circulating in the plasma. researchgate.net

Pharmacokinetic Parameters of Parent Compound (PPD) in Plasma

| Species | Bioavailability (%) | Tmax (h) | Plasma Protein Binding (%) |

|---|---|---|---|

| Rat | 28.5 | Data not specified | >97 |

| Dog | 11.0 | Data not specified | >97 |

This table summarizes key pharmacokinetic parameters for the parent compound (20S)-Protopanaxadiol, which is the precursor to the M1-2 metabolites. Data sourced from preclinical studies in rats and dogs. nih.govnih.gov

Studies on the tissue distribution of the parent compound PPD in rats show relatively high initial concentrations in the intestinal contents, heart, pancreas, and abdominal smooth muscle within two hours of administration. nih.gov PPD is rapidly eliminated from these tissues with minimal accumulation. nih.gov The liver, being a primary site of metabolism, is also a key organ for the distribution of PPD and the formation of its metabolites. mdpi.commsdvetmanual.com

While specific quantitative data for the distribution of M1-2 metabolites in adipose, smooth, and skeletal muscle are limited, the general principle is that the distribution of xenobiotics and their metabolites is governed by factors like lipid solubility and blood flow to the tissue. msdvetmanual.com As metabolites are often more polar than the parent compound, their distribution into fatty tissues like adipose might be less extensive. youtube.com

Metabolites of PPD have been identified in various excreta in preclinical models, which is essential for understanding their elimination routes.

Bile: In studies involving bile-duct cannulated rats, several new chromatographic peaks corresponding to PPD metabolites were observed in bile samples collected after administration, confirming significant biliary excretion. nih.gov One metabolite, designated M1, was identified in these bile samples. nih.gov

Urine and Feces: Analysis of urine and feces from rats and dogs shows that PPD metabolites are primarily excreted through these routes. nih.gov A comprehensive study in rats identified a total of 29 PPD metabolites across plasma, urine, feces, and bile. researchgate.net Fecal excretion is the major route of elimination for PPD-related compounds, which includes both unabsorbed drug and metabolites excreted into the GI tract via bile. nih.govcidara.com The presence of metabolites in urine indicates that some are sufficiently water-soluble to be cleared by the kidneys. youtube.com

Elimination Pathways and Rates of M1-2 in Preclinical Species

The elimination of PPD and its metabolites occurs through both metabolic transformation and excretion. The parent drug PPD has a relatively slow excretion rate, which is attributed to its low water solubility and limited permeability through the glomerulus. nih.gov

The primary elimination pathways for the metabolites are through the feces and urine. nih.gov Metabolic processes that facilitate elimination include oxidation, hydroxylation, and conjugation (such as glucuronidation). researchgate.netnih.gov For example, one of the predominant metabolic pathways for PPD involves the oxidation of its side chain. nih.gov Another study identified cysteine conjugation and glucuronidation as Phase II metabolic pathways for PPD in rats. researchgate.net These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion in bile and urine. msdvetmanual.comyoutube.com The detection of glucuronide conjugates of PPD metabolites in human hepatocyte incubations further supports this elimination pathway. nih.gov

Evidence and Implications of Enterohepatic Circulation for M1-2

There is strong evidence to suggest that PPD and its metabolites undergo enterohepatic circulation. nih.gov This process involves the excretion of the compounds or their metabolites into the bile, their subsequent passage into the intestine, followed by reabsorption from the intestine back into the portal circulation, and return to the liver. nih.gov

The primary evidence for enterohepatic circulation of PPD metabolites in preclinical models includes:

The detection of significant levels of metabolites in the bile of cannulated rats. nih.gov

The primary route of elimination being feces, which is characteristic of compounds that are extensively excreted in bile. nih.gov

The observation that some metabolites undergo intestinal reabsorption, followed by slow elimination through the urine. nih.gov

Enterohepatic circulation can significantly prolong the residence time and exposure of metabolites like M1-2 in the body. nih.gov This extended exposure may have important implications for their pharmacological activity and potential toxicity, as it allows for sustained interaction with target tissues.

Molecular and Cellular Mechanisms of 20s Protopanaxadiol Metabolite M1 2 Biological Activity Preclinical Focus

Modulation of Intracellular Signaling Pathways by PPD

PPD exerts its influence on cancer cells by targeting key signaling cascades that regulate cell growth, proliferation, and survival. Preclinical studies have identified several critical pathways that are significantly modulated by this ginsenoside metabolite.

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. plos.org Research into PPD's effects on this pathway has revealed a modulatory role. In the context of neural stem cells (NSCs), PPD has been shown to promote proliferation and differentiation by activating the Wnt/GSK-3β/β-catenin pathway. nih.govnih.gov PPD targets and stimulates the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) at the Ser9 position. nih.gov This inactivates GSK-3β, preventing it from marking β-catenin for degradation. nih.govnih.gov The subsequent accumulation and activation of β-catenin lead to the promotion of NSC proliferation and neural differentiation. nih.gov While this research was conducted in a non-cancer context, it establishes a direct interaction between PPD and a key regulatory kinase in the Wnt pathway, suggesting a potential mechanism for its influence in other cell types.

ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transmits signals from cell surface receptors to DNA in the nucleus, playing a pivotal role in cell proliferation and survival. nih.gov Multiple preclinical studies have demonstrated that PPD effectively suppresses the ERK/MAPK pathway in various cancer models. In human colorectal cancer cells (HCT-116), pathway-specific reporter assays confirmed that PPD effectively suppressed MAPK/ERK signaling. nih.govsemanticscholar.orgspandidos-publications.com This inhibitory effect has also been observed in non-small cell lung cancer cells (NCI-H1299), where PPD treatment significantly reduced the phosphorylation of ERK and p38 MAPK. mdpi.com Furthermore, in triple-negative breast cancer, PPD has been shown to inhibit metastasis by targeting the EGFR-mediated MAPK pathway, leading to a decrease in the phosphorylation of ERK1/2, JNK, and p38. nih.govdntb.gov.ua

MDM2 Involvement: The Mouse Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. In a preclinical study on castration-resistant prostate cancer, a potential role for PPD in antagonizing MDM2 was proposed. mdpi.com The study suggested that PPD, in combination with calcitriol, could counteract MDM2. This action would lead to enhanced p53 and Vitamin D Receptor (VDR) functions, contributing to an improved anticancer outcome. mdpi.com This proposed mechanism highlights a plausible, albeit indirect, involvement of PPD in modulating the MDM2-p53 axis. mdpi.com

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is implicated in the proliferation, survival, and metastasis of tumor cells. While extensive research has detailed PPD's impact on other pathways, its direct modulation of STAT3 signaling is an area of emerging investigation. Related compounds have shown effects on the upstream JAK2-STAT3 pathway. However, based on the currently reviewed preclinical literature focusing specifically on (20S)-Protopanaxadiol, its direct and detailed mechanistic interactions with the STAT3 protein are not as extensively documented as its effects on the MAPK and NF-κB pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and plays a significant role in cancer development by promoting cell proliferation and survival. The inhibitory effect of PPD on the NF-κB signaling pathway is well-documented in preclinical cancer models. nih.govresearchgate.net In studies using human colon cancer cells, PPD was shown to effectively suppress the NF-κB pathway. nih.govsemanticscholar.orgspandidos-publications.com This suppression is considered a key component of PPD's anticancer activity, contributing to the inhibition of tumor growth. nih.govsemanticscholar.org Mechanistic studies have also suggested that PPD's ability to inhibit osteoclast differentiation is mediated through the suppression of both MAPK and NF-κB signaling pathways. researchgate.net

| Signaling Pathway | Effect of (20S)-Protopanaxadiol | Key Molecular Observations | Cell/Model System |

| Wnt/β-Catenin | Activation | ↑ Phosphorylation of GSK-3β (Ser9), ↑ Active β-catenin | Neural Stem Cells nih.govnih.gov |

| ERK/MAPK | Inhibition/Suppression | ↓ Phosphorylation of ERK and p38 | HCT-116, nih.govsemanticscholar.org NCI-H1299, mdpi.com TNBC nih.gov |

| MDM2 | Proposed Antagonism | Potential for enhanced p53 and VDR function | Prostate Cancer (in combination therapy) mdpi.com |

| NF-κB | Inhibition/Suppression | Downregulation of pathway activity | HCT-116, nih.govsemanticscholar.org Osteoclast precursors researchgate.net |

Effects on Fundamental Cellular Processes in Preclinical Models

PPD's modulation of intracellular signaling pathways translates into significant effects on core cellular processes, most notably the induction of programmed cell death, or apoptosis, in cancer cells.

HCT-116 (Human Colorectal Cancer): In HCT-116 cells, PPD has been shown to inhibit cell proliferation and induce cell cycle arrest. nih.govsemanticscholar.org Further investigation revealed that this growth inhibition is, at least in part, due to the induction of apoptosis. nih.gov Flow cytometry analysis using annexin (B1180172) V staining confirmed that treatment with PPD significantly increases the population of apoptotic HCT-116 cells. nih.govresearchgate.net This pro-apoptotic effect was observed when PPD was used alone and was significantly enhanced when used in combination with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov

HepG2 (Human Hepatocellular Carcinoma): The pro-apoptotic activity of PPD is particularly well-characterized in HepG2 liver cancer cells. nih.govnih.gov Studies show that PPD inhibits HepG2 cell viability in a dose- and time-dependent manner by inducing apoptosis. nih.govkoreascience.kr The underlying mechanism is multifaceted. One primary mechanism involves the induction of endoplasmic reticulum (ER) stress. nih.gov PPD treatment leads to morphological changes in the ER and the upregulation of ER stress-associated proteins. nih.gov This activation of the unfolded protein response (UPR) triggers both intrinsic and extrinsic apoptotic pathways. nih.gov

Key molecular events in PPD-induced apoptosis in HepG2 cells include:

Caspase Activation: PPD treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3). nih.govnih.govresearchgate.net

PARP Cleavage: The activation of caspase-3 results in the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov

Modulation of Bcl-2 Family Proteins: PPD downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-x(L). nih.gov

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential has been observed following PPD treatment. nih.gov

PI3K/Akt Pathway Inhibition: PPD has also been shown to induce apoptosis in HepG2 cells by inhibiting the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway. nih.govkoreascience.kr

| Cell Line | Process | Key Apoptotic Markers & Mechanisms |

| HCT-116 | Apoptosis Induction | ↑ Annexin V positive cells, Cell Cycle Arrest (G1 phase) nih.gov |

| HepG2 | Apoptosis Induction | Endoplasmic Reticulum Stress, nih.gov ↓ Akt phosphorylation, nih.gov ↑ Caspase-3, -8, -9 activation, nih.govnih.gov ↑ PARP cleavage, nih.govnih.gov ↓ Bcl-2, Bcl-x(L) nih.gov |

Regulation of Cell Cycle Progression

(20S)-Protopanaxadiol exerts significant influence over the cell cycle, a fundamental process governing cell division. Preclinical evidence consistently points to its ability to induce cell cycle arrest, primarily at the G0/G1 or G1/S phase, thereby halting the progression of cells into the DNA synthesis (S) and mitotic (M) phases.

In human hepatocellular carcinoma HepG2 cells, treatment with (20S)-Protopanaxadiol led to a significant increase in the percentage of cells arrested in the G0/G1 phase. nih.govresearchgate.net This arrest was accompanied by a corresponding decrease in the proportion of cells in the G2-M phase. nih.gov Similarly, studies on human colon cancer HCT-116 cells revealed that the compound significantly blocks cell cycle progression in the G1/S phase. semanticscholar.org For instance, treating HCT-116 cells with 10 µM of (20S)-Protopanaxadiol resulted in an 86% to 91% increase in the population of cells in the G1+S phase, consequently reducing the number of cells that could advance to the G2 phase. semanticscholar.org Research has also shown that the compound can decrease the proportion of neural stem cells in the S phase, indicating a block in proliferation. sigmaaldrich.com

This G1 phase arrest is often linked to the modulation of key cell cycle regulatory proteins. In HepG2 cells, the observed cell cycle arrest was associated with a decrease in the expression of Cyclin D1, a critical protein for G1 phase progression. nih.govresearchgate.net

Table 1: Effect of (20S)-Protopanaxadiol on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Treatment Condition | Effect on Cell Cycle Phase | Reference |

|---|---|---|---|

| HepG2 | (20S)-Protopanaxadiol | Increased percentage of cells in G0/G1 phase | nih.gov |

| HCT-116 | 10 µM (20S)-Protopanaxadiol | 86-91% increase in cells in G1+S phase | semanticscholar.org |

| Neural Stem Cells | (20S)-Protopanaxadiol | Decreased proportion of cells in S phase | sigmaaldrich.com |

Impact on Cellular Proliferation in various Cell Lines

A direct consequence of cell cycle arrest is the inhibition of cellular proliferation. (20S)-Protopanaxadiol has demonstrated potent anti-proliferative effects across a variety of cancer cell lines. nih.gov Its efficacy is notably higher than its precursor ginsenosides (B1230088), such as Rg3. nih.gov

In human colon cancer HCT-116 cells, (20S)-Protopanaxadiol exhibited strong anti-proliferation effects, with a calculated IC50 (half-maximal inhibitory concentration) value of 4.69 µM. semanticscholar.org It also inhibited the growth of other cancer cell lines, including SW480 (colon), MDA-MB-231 and MDA-MB-468 (breast), PC3 and DU145 (prostate), and MG63 and 143B (osteosarcoma). semanticscholar.org Studies on hepatocellular carcinoma HepG2 cells also confirmed a dose-dependent inhibition of cell viability. nih.govnih.gov One study reported an IC50 value of 62.68 µM in HepG2 cells under normal culture conditions, which significantly decreased to 8.32 µM in a fasting-mimicking medium, suggesting that metabolic conditions can enhance its anti-proliferative activity. nih.gov

Table 2: IC50 Values of (20S)-Protopanaxadiol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| HCT-116 | Colon Cancer | 4.69 | semanticscholar.org |

| SW480 | Colon Cancer | 8.99 | semanticscholar.org |

| MDA-MB-231 | Breast Cancer | 4.49 | semanticscholar.org |

| MDA-MB-468 | Breast Cancer | 7.64 | semanticscholar.org |

| PC3 | Prostate Cancer | 1.40 | semanticscholar.org |

| DU145 | Prostate Cancer | 4.71 | semanticscholar.org |

| HepG2 | Hepatocellular Carcinoma | 62.68 | nih.gov |

Influence on Cellular Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. (20S)-Protopanaxadiol has been shown to inhibit these processes in cancer cells. In studies using HepG2 cells, the compound effectively reduced both cell migration and invasion. nih.govkoreascience.kr This anti-metastatic effect is associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govkoreascience.kr MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell movement and invasion. By suppressing their expression, (20S)-Protopanaxadiol can impede the metastatic potential of cancer cells.

Conversely, in a non-cancer context, (20S)-Protopanaxadiol has been observed to promote the migration of neural stem cells, highlighting its capacity to modulate cellular motility in a cell-type-specific manner. nih.gov

Interaction with Specific Cellular Targets and Enzymes

Inhibition of P-glycoprotein in Multidrug Resistant Cancer Cells by Protopanaxadiol (B1677965)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.goveurekaselect.com P-gp actively transports a wide range of anticancer drugs out of cancer cells, reducing their intracellular concentration and effectiveness. (20S)-Protopanaxadiol has been identified as an effective P-gp inhibitor. nih.govascopubs.org

Studies have shown that (20S)-Protopanaxadiol can block P-gp function in MDR cancer cells, such as MCF-7/adr (breast cancer) and P388/adr (leukemia), thereby increasing the intracellular concentration of P-gp substrates. nih.govascopubs.org This action can reverse P-gp-induced resistance to chemotherapy drugs like Taxol and Doxorubicin. ascopubs.org The mechanism of P-gp inhibition by (20S)-Protopanaxadiol appears to differ from that of verapamil (B1683045), a well-known P-gp inhibitor. While verapamil increases the ATPase activity of P-gp, (20S)-Protopanaxadiol does not, suggesting a distinct mechanism of action. nih.govascopubs.org Furthermore, the inhibition of P-gp by (20S)-Protopanaxadiol is highly reversible. nih.gov Unlike its glycoside precursors, (20S)-Protopanaxadiol itself does not appear to be a substrate for P-gp, which may contribute to its consistent cytotoxic effects in both MDR and non-MDR cancer cells. nih.gov

Modulation of Inflammatory Mediator Release from Activated Mast Cells

Mast cells are key players in allergic and inflammatory responses, releasing mediators like histamine (B1213489) and cytokines upon activation. Research indicates that protopanaxadiols can modulate these responses. Specifically, (20S)-Protopanaxadiol was found to inhibit the release of interleukin-4 (IL-4) from activated HMC-1 human mast cells. koreascience.kr However, it did not significantly affect the release of interleukin-8 (IL-8) or tumor necrosis factor-alpha (TNF-α). koreascience.kr This contrasts with the related metabolite, 20(S)-protopanaxatriol (PPT), which was shown to inhibit the release of histamine, leukotrienes, and a broader range of cytokines. nih.govnih.gov These findings suggest that (20S)-Protopanaxadiol may have a more selective immunomodulatory role, particularly in pathways involving IL-4.

Gene Expression Profiling and Transcriptomic Changes Induced by M1-2

Transcriptome analysis provides a global view of the changes in gene expression induced by a compound. A study on NCI-H1299 non-small cell lung cancer cells treated with (20S)-Protopanaxadiol revealed extensive transcriptomic alterations. nih.gov

The analysis identified 938 upregulated and 466 downregulated genes in the treated cells. nih.gov Pathway enrichment analysis showed that these differentially expressed genes were primarily involved in the MAPK (mitogen-activated protein kinase) signaling pathway. nih.gov The MAPK pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. The study confirmed that (20S)-Protopanaxadiol significantly reduced the phosphorylation of ERK and p38 MAPK, key components of this pathway, consistent with an inhibitory effect. nih.gov

Furthermore, the expression changes induced by the compound in cancer cells often reversed the expression patterns seen in lung adenocarcinoma tissues. Genes that were downregulated in tumor tissues were upregulated by (20S)-Protopanaxadiol, and vice versa. nih.gov This suggests a potential to normalize the aberrant gene expression profiles characteristic of cancer. Other studies have also pointed to the upregulation of endoplasmic reticulum (ER) stress-associated genes as part of the compound's mechanism for inducing apoptosis in HepG2 cells. nih.gov

Preclinical Efficacy Studies of 20s Protopanaxadiol Metabolite M1 2

In Vitro Efficacy Models

Assessment of Anti-Proliferative Effects in Various Cancer Cell Lines

(20S)-Protopanaxadiol has demonstrated broad-spectrum anti-proliferative activity across a multitude of human cancer cell lines. Studies have shown that it can inhibit the growth of cancer cells originating from various tissues, including colon, breast, prostate, bone, and endometrium. semanticscholar.orgkoreascience.kr For instance, the compound was found to inhibit the proliferation of human endometrial cancer (HEC)-1A cells with an IC50 value of 3.5 µM. koreascience.kr

The cytotoxic effects of (20S)-Protopanaxadiol are often dose- and time-dependent. selleckchem.com Research has established its efficacy in inhibiting cell viability in human glioblastoma cell lines (U251-MG and U87-MG) and human embryonic intestinal cells (Int-407). selleckchem.com Furthermore, investigations into acute myeloid leukemia (AML) have revealed that (20S)-Protopanaxadiol inhibits cell proliferation and induces apoptosis in AML cells. nih.gov In human hepatocellular carcinoma HepG2 cells, the compound also exerts an anti-proliferation effect. nih.gov

The compound's potency varies across different cell lines, as illustrated by the half-maximal inhibitory concentration (IC50) values determined in one study. semanticscholar.org

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 4.69 |

| SW480 | Colorectal Adenocarcinoma | 8.99 |

| MDA-MB-468 | Breast Adenocarcinoma | 7.64 |

| MDA-MB-231 | Breast Adenocarcinoma | 4.49 |

| PC3 | Prostate Adenocarcinoma | 1.40 |

| DU145 | Prostate Carcinoma | 4.71 |

| MG63 | Osteosarcoma | 5.17 |

| 143B | Osteosarcoma | 8.36 |

Data sourced from a study on the anticancer activity of PPD in human cancer cells. semanticscholar.org

Mechanistically, the anti-proliferative action of (20S)-Protopanaxadiol involves inducing cell cycle arrest, often at the G1 phase, and promoting apoptosis. selleckchem.comkoreascience.krnih.gov This is supported by observations of increased sub-G1 cell populations and the activation of apoptotic proteins like cleaved PARP and caspase-9 in treated cells. koreascience.kr

Evaluation of Anti-Inflammatory Responses in Cellular Models

In addition to its anti-cancer properties, (20S)-Protopanaxadiol exhibits significant anti-inflammatory effects in various cellular models. Inflammation is a critical component of the tumor microenvironment, and targeting it is a key strategy in cancer therapy.

Studies have shown that (20S)-Protopanaxadiol and its parent saponins (B1172615) can suppress inflammatory pathways. In HMGB1-exposed THP-1 macrophages, (20S)-Protopanaxadiol administration inhibited the activation of the TLR4/NF-κB/NLRP3 inflammasome pathway. nih.gov The transcription factor NF-κB is a pivotal regulator of inflammation, and its inhibition is a key mechanism of the compound's anti-inflammatory action. nih.govmdpi.com Pathway-specific reporter assays have confirmed that (20S)-Protopanaxadiol effectively suppresses the NF-κB signaling pathway. semanticscholar.orgnih.gov

Further research indicates that (20S)-Protopanaxadiol can reduce the levels of pro-inflammatory cytokines. mdpi.com For example, it potently suppresses stress-induced serum levels of interleukin (IL)-6. selleckchem.com The anti-inflammatory effects are attributed, in part, to the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2. mdpi.com

In Vivo Efficacy Models

Inhibition of Tumor Growth and Progression in Xenograft Models (e.g., HCT-116, H22 tumor-bearing mice)

The anti-tumor efficacy of (20S)-Protopanaxadiol observed in vitro has been consistently validated in various in vivo xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth in a living system.

Multiple studies have demonstrated that systemic administration of (20S)-Protopanaxadiol significantly inhibits the growth of xenograft tumors. semanticscholar.orgnih.gov In a widely used model employing HCT-116 human colon cancer cells, treatment with the compound resulted in a significant reduction in tumor size over several weeks. nih.govnih.gov Similar inhibitory effects on tumor growth have been observed in xenograft models of endometrial cancer and triple-negative breast cancer (TNBC). koreascience.krnih.gov

Research using H22 tumor-bearing mice, a model for hepatocellular carcinoma, also confirmed the in vivo anti-tumor activity of (20S)-Protopanaxadiol. nih.gov Furthermore, studies have shown its ability to inhibit prostate cancer xenograft growth in preclinical models. mdpi.com The mechanism behind this in vivo efficacy involves the induction of apoptosis within the tumor tissue, as evidenced by the increased expression of apoptotic markers like active caspase-9 and cleaved PARP. koreascience.kr

Synergistic Effects with Other Therapeutic Agents (e.g., Fluorouracil, Cyclophosphamide)

A significant aspect of the preclinical evaluation of (20S)-Protopanaxadiol is its ability to enhance the efficacy of conventional chemotherapeutic drugs. This synergistic interaction holds the potential for combination therapies that could improve treatment outcomes.

Fluorouracil (5-FU): In studies involving HCT-116 colorectal cancer cells, co-administration of (20S)-Protopanaxadiol with 5-FU led to a significantly greater anti-proliferative effect than 5-FU alone. mdpi.com This enhanced effect was confirmed in vivo, where the combination treatment resulted in a much more substantial reduction in tumor size and weight in a xenograft mouse model compared to the 5-FU monotherapy group. mdpi.com

Cyclophosphamide (CTX): The synergistic potential of (20S)-Protopanaxadiol has also been demonstrated with cyclophosphamide. nih.govnih.gov In a study using a Lewis lung carcinoma model, (20S)-Protopanaxadiol by itself showed no significant antitumor activity, but when combined with CTX, it synergistically enhanced the anti-tumor effect of the chemotherapeutic agent. nih.govnih.gov The combination of (20S)-Protopanaxadiol and CTX led to a significant decrease in tumor weight compared to CTX treatment alone. nih.gov

These findings suggest that (20S)-Protopanaxadiol can sensitize cancer cells to the effects of standard chemotherapy, potentially allowing for more effective treatment regimens.

Anti-metastatic Effects in Preclinical Models

Metastasis, the spread of cancer cells to distant organs, is a primary cause of cancer-related mortality. nih.gov Preclinical studies have investigated the potential of (20S)-Protopanaxadiol to inhibit metastatic processes.

In vitro experiments have shown that non-toxic concentrations of the compound can decrease the metastatic potential of triple-negative breast cancer cells (MDA-MB-231 and SUM159) by directly inhibiting cell adhesion, motility, and invasiveness. nih.gov In a model of hepatocellular carcinoma, (20S)-Protopanaxadiol was found to decrease the invasion and migration of HepG2 cells, a key step in metastasis. nih.gov This was associated with the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes crucial for breaking down the extracellular matrix to allow cell migration. nih.gov

These in vitro findings were corroborated in in vivo models. In both xenograft and syngeneic models of triple-negative breast cancer, treatment with (20S)-Protopanaxadiol markedly decreased lung metastasis, demonstrating its potential to interfere with the metastatic cascade in a living organism. nih.gov

Emerging Research Areas and Future Directions for 20s Protopanaxadiol Metabolite M1 2

Elucidation of Unreported Metabolic Pathways and Identification of Novel Metabolites

Future research is focused on comprehensively mapping the metabolic fate of (20S)-Protopanaxadiol to uncover previously unidentified pathways and metabolites. While significant progress has been made, a complete picture of its biotransformation is still emerging.

Initial studies in human liver microsomes (HLMs) and hepatocytes have identified numerous metabolites, with the primary pathway involving the oxidation of the 24,25-double bond to form 24,25-epoxides. nih.gov These intermediates are then hydrolyzed and rearranged into 24,25-vicinal diol derivatives (M6) and a 20,24-oxide form. nih.gov Further hydroxylation and dehydrogenation lead to a series of sequential metabolites (M2-M5). nih.gov In vivo studies in humans have corroborated these findings, identifying up to 40 metabolites in plasma and urine, primarily hydroxylated products of phase I metabolism. nih.gov

However, research in animal models suggests additional pathways may exist. In rats, 29 metabolites have been identified, with metabolic transformations including monooxygenation, dioxygenation, oxidative dehydrogenation, cysteine conjugation, and glucuronidation. researchgate.net The identification of metabolites with m/z values of 505.3530, 523.3641, and 525.3788 in human studies, which were not found in vitro, points to metabolic pathways that are yet to be fully elucidated. nih.gov

Future investigations will likely employ advanced mass spectrometry techniques and isotopic labeling to trace the biotransformation of PPD in various biological systems. The goal is to identify all intermediate and final metabolites, including those formed by gut microbiota, which are known to play a crucial role in the metabolism of ginsenosides (B1230088). researchgate.net

Table 1: Identified Metabolites of (20S)-Protopanaxadiol in Preclinical and Clinical Research

| Study Type | Biological Matrix | Number of Metabolites Identified | Key Metabolic Pathways | Reference |

|---|---|---|---|---|

| In Vitro | Human Liver Microsomes, Human Hepatocytes | 24 | Oxidation, Hydrolysis, Rearrangement, Hydroxylation, Dehydrogenation, Glucuronidation | nih.gov |

| In Vivo (Human) | Plasma, Urine | 40 | Phase I Hepatic Metabolism (mainly hydroxylation) | nih.gov |

| In Vivo (Rat) | Plasma, Urine, Feces, Bile | 29 | Monooxygenation, Dioxygenation, Oxidative Dehydrogenation, Cysteine Conjugation, Glucuronidation | researchgate.net |

Advanced Mechanistic Studies on Specific Biological Activities of M1-2

A significant area of future research is the detailed investigation of the mechanisms underlying the biological activities of PPD metabolites, particularly their ability to modulate the M1/M2 macrophage polarization. Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory and tissue-repairing M2 phenotype. nih.govdovepress.com The therapeutic potential of compounds that can influence this balance is vast, especially for inflammatory and neurodegenerative diseases. nih.gov

PPD itself has demonstrated potent anti-cancer activity by targeting multiple signaling pathways, including NF-κB, JNK, and MAPK/ERK. semanticscholar.org Its metabolites are expected to possess similar or even enhanced activities. Future studies will need to isolate specific metabolites, such as those designated M1, M2, etc., and assess their direct effects on macrophage polarization.

Mechanistic studies will likely focus on:

Receptor Binding: Identifying the specific cell surface or intracellular receptors that PPD metabolites interact with to initiate signaling cascades that control macrophage phenotype.

Signaling Pathways: Elucidating the downstream effects on key inflammatory and anti-inflammatory pathways, such as STAT3/STAT6, NF-κB, and the Nrf2/HO-1 pathway. nih.govdovepress.com

Metabolic Reprogramming: Investigating how these metabolites influence the metabolic state of macrophages, as cellular metabolism is intrinsically linked to their M1/M2 polarization. dovepress.com For instance, M1 macrophages typically rely on glycolysis, while M2 macrophages utilize oxidative phosphorylation.

Exploration of New Preclinical Disease Models for M1-2 Efficacy

To date, the efficacy of PPD has been evaluated in several preclinical models, primarily focusing on oncology. These include xenograft models for human colon cancer (HCT116 cells) and endometrial cancer (HEC-1A cells) in nude mice, where PPD treatment significantly inhibited tumor growth. semanticscholar.orgnih.gov Additionally, protective effects have been observed in a carbon tetrachloride-induced chronic liver injury model in mice. mdpi.com

Future research must expand the scope of preclinical testing to disease models where M1/M2 macrophage imbalance is a key pathological feature. This will be crucial for evaluating the therapeutic potential of metabolites with M1-2 modulatory activity.

Table 2: Potential New Preclinical Models for M1-2 Evaluation

| Disease Area | Potential Preclinical Model | Rationale for Use |

|---|---|---|

| Neurodegenerative Diseases | Mouse models of Alzheimer's Disease (e.g., APP/PS1) or Parkinson's Disease (e.g., MPTP-induced) | M1 microglial activation contributes to neuroinflammation and neuronal damage. nih.gov |

| Inflammatory Bowel Disease (IBD) | DSS or TNBS-induced colitis models in mice | M1 macrophage dominance in the gut mucosa drives chronic inflammation. dovepress.com |

| Spinal Cord Injury (SCI) | Contusion or transection SCI models in rodents | M1 macrophage infiltration exacerbates secondary injury, while M2 macrophages promote repair. dovepress.com |

| Metabolic Disorders | High-fat diet-induced obesity and insulin (B600854) resistance models | M1 macrophages in adipose tissue contribute to chronic low-grade inflammation. |

Exploring these models will provide critical in vivo evidence of M1-2's efficacy and help define its potential clinical applications in a broader range of inflammatory and degenerative diseases.

Development of Enhanced Analytical Techniques for M1-2 Profiling and Quantification

Accurate profiling and quantification of PPD and its metabolites are essential for pharmacokinetic, metabolic, and mechanistic studies. Current methods predominantly rely on liquid chromatography-mass spectrometry (LC-MS).

Ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS/MS) has been successfully used to identify metabolites in various biological matrices, including human plasma and urine and rat plasma, urine, feces, and bile. nih.govresearchgate.net These methods offer high sensitivity and resolution, enabling the tentative identification of novel metabolites based on accurate mass measurements and fragmentation patterns. researchgate.net

Despite these advances, future research should focus on developing and validating more robust and standardized analytical techniques. Key areas for development include:

Quantitative Assays: Moving from tentative identification to absolute quantification of key metabolites like M1-2. This requires the synthesis of pure analytical standards and the development of validated methods, such as multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers.

High-Throughput Screening: Creating faster analytical methods to screen large numbers of samples, which is crucial for large-scale preclinical and clinical studies.

Metabolomic Profiling: Employing untargeted metabolomics approaches to gain a comprehensive view of all metabolic changes induced by PPD administration, which may reveal unexpected metabolic pathways or biomarkers of response. researchgate.net

Matrix Effect Mitigation: Improving sample preparation techniques to minimize matrix effects in complex biological samples, ensuring higher accuracy and precision in quantification. nih.gov

These analytical enhancements will provide more reliable data for understanding the absorption, distribution, metabolism, and excretion (ADME) of PPD and its active metabolites.

Investigation of Inter-Individual and Interspecies Variability in M1-2 Metabolism and Preclinical Response

A critical aspect of translational research is understanding the variability in drug metabolism and response among individuals and between species. nih.govtaylorfrancis.com Preliminary studies with PPD have already highlighted significant interspecies differences. For example, pharmacokinetic parameters for PPD differ notably between rats and dogs. nih.govresearchgate.net The oral bioavailability of Compound K, a key metabolite of PPD, was reported to be 12% in mice but only 4% in rats, underscoring the challenges in extrapolating data across species. nih.gov

Within the same species, individual differences in PPD kinetics appear to be minor. nih.govresearchgate.net However, the metabolism of many compounds is known to be influenced by a variety of factors, creating distinct "metabotypes." nih.gov

Future research must systematically investigate the sources of this variability:

Genetic Polymorphisms: Identifying variations in metabolic enzymes (e.g., cytochrome P450s, UGTs) that may influence the rate and pathway of PPD metabolism. nih.gov

Gut Microbiota: Characterizing the role of different gut microbiome compositions in the initial breakdown of ginsenosides into PPD and its subsequent metabolites, as this is a major source of inter-individual variation for many natural products. nih.gov

Extrinsic Factors: Assessing the impact of diet, co-administered drugs, and disease states on PPD metabolism and M1-2 activity. nih.gov

Comparative In Vitro Models: Using liver microsomes and hepatocytes from different species (e.g., rat, dog, monkey, human) to build predictive models of interspecies metabolic differences before conducting extensive animal studies.

A thorough understanding of this variability is essential for accurately predicting human pharmacokinetics from preclinical data and for developing personalized therapeutic strategies in the future.

Q & A

Basic: What analytical methods are recommended for structural identification of (20S)-Protopanaxadiol metabolite M1-2?

Answer:

Structural elucidation of M1-2 requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) is essential for initial separation and molecular weight determination. For instance, M1-2 was identified via LC-MS/MS with a retention time of 31.6 min and characteristic fragments (e.g., m/z 261, 174) . Nuclear magnetic resonance (NMR), particularly -NMR and -NMR, is critical for confirming stereochemistry and glycosylation patterns. Metabolites of protopanaxadiol-type ginsenosides are often validated against reference standards using these methods .

Basic: How is M1-2 synthesized or isolated from natural sources?

Answer:

M1-2 is a microbial or enzymatic hydrolysis product of protopanaxadiol-type ginsenosides (e.g., Rb1, Rd). For example, Caldicellulosiruptor bescii β-glycosidases selectively cleave sugar moieties from the dammarane skeleton to yield M1-2 . Isolation involves solvent extraction (e.g., methanol/water), followed by purification via silica gel chromatography or preparative HPLC. Stability during synthesis requires temperature control (-20°C storage) and inert atmospheres to prevent oxidation .

Advanced: What experimental models are suitable for studying M1-2's anti-tumor effects, and how should data contradictions be addressed?

Answer:

In vitro models include apoptosis assays (e.g., Annexin V/PI staining) in drug-resistant cancer cell lines (e.g., prostate, glioblastoma) to assess P-glycoprotein inhibition . In vivo, xenograft models with immunocompromised mice are used to evaluate tumor suppression. Contradictions in efficacy data (e.g., variable IC values) may arise from differences in cell line metabolism or M1-2 solubility. Mitigation strategies:

- Standardize solvent carriers (e.g., DMSO concentration ≤0.1%).

- Validate results with orthogonal assays (e.g., caspase-3 activation and TUNEL staining) .

Advanced: How does M1-2 interact with neurotransmitter systems, and what experimental designs optimize mechanistic studies?

Answer:

M1-2 exhibits anxiolytic effects via γ-aminobutyric acid (GABA) receptor modulation, as shown in elevated plus maze (EPM) tests where it increased open-arm exploration time in stressed rodents . To dissect mechanisms:

- Use receptor antagonists (e.g., bicuculline for GABA) in behavioral assays.

- Pair electrophysiology (patch-clamp) with microdialysis to measure neurotransmitter release (e.g., serotonin) in specific brain regions .

- Validate findings using knockout mouse models lacking target receptors.

Advanced: What are the challenges in quantifying M1-2 in biological matrices, and how are they resolved?

Answer:

Challenges include low metabolite abundance, matrix interference, and instability. Solutions:

- Sample Preparation: Solid-phase extraction (SPE) with C18 columns to enrich M1-2 from plasma/urine. Include protease/phosphatase inhibitors to prevent degradation .

- Quantification: LC-MS/MS with deuterated internal standards (e.g., -M1-2) for precision. Calibrate using blank matrix-matched standards to account for ion suppression .

- Stability Testing: Assess freeze-thaw cycles and storage conditions (-80°C for long-term) to ensure integrity .

Advanced: How can metabolic engineering improve M1-2 production, and what are the key enzymes involved?

Answer:

Key enzymes include β-glucosidases (e.g., Dictyoglomus turgidum BglD2) for sequential hydrolysis of ginsenosides. Engineering strategies:

- Heterologous Expression: Optimize codon usage for β-glucosidase genes in E. coli or Saccharomyces cerevisiae .

- Enzyme Immobilization: Use magnetic nanoparticles to enhance thermostability and reusability (e.g., 80°C tolerance for 24 hours) .

- Pathway Optimization: Co-culture systems with Aspergillus niger for synergistic hydrolysis of complex glycosides .

Advanced: How do researchers resolve discrepancies in M1-2's reported bioactivity across studies?

Answer:

Discrepancies often stem from variations in:

- Metabolite Purity: Validate ≥98% purity via HPLC and NMR .

- Experimental Conditions: Control oxygen levels during assays to prevent oxidation artifacts.

- Species-Specific Metabolism: Compare pharmacokinetics in human hepatocyte models vs. rodent systems .

Meta-analyses using standardized protocols (e.g., CONSORT for in vivo studies) are recommended .

Basic: What are the standard protocols for evaluating M1-2's anti-inflammatory activity?

Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.